molecular formula C19H17NO3 B15029085 2-[(E)-2-(3-ethoxy-4-hydroxyphenyl)ethenyl]quinolin-8-ol

2-[(E)-2-(3-ethoxy-4-hydroxyphenyl)ethenyl]quinolin-8-ol

Cat. No.: B15029085
M. Wt: 307.3 g/mol
InChI Key: XKDYZXIRYYAJCG-RMKNXTFCSA-N
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Description

2-[(1E)-2-(3-ETHOXY-4-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(3-ETHOXY-4-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(3-ETHOXY-4-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-8-carboxylic acid, while reduction may produce 2-[(1E)-2-(3-ethoxy-4-hydroxyphenyl)ethyl]quinolin-8-ol.

Scientific Research Applications

2-[(1E)-2-(3-ETHOXY-4-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(3-ETHOXY-4-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-2-(3-ETHOXY-4-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

2-[(E)-2-(3-ethoxy-4-hydroxyphenyl)ethenyl]quinolin-8-ol

InChI

InChI=1S/C19H17NO3/c1-2-23-18-12-13(7-11-16(18)21)6-9-15-10-8-14-4-3-5-17(22)19(14)20-15/h3-12,21-22H,2H2,1H3/b9-6+

InChI Key

XKDYZXIRYYAJCG-RMKNXTFCSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)O

Origin of Product

United States

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